4-Octyne

Description

Structure

3D Structure

Properties

IUPAC Name |

oct-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTNBKQTTZSQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074338 | |

| Record name | 4-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-45-6 | |

| Record name | 4-Octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-4-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJI0Q2V1Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

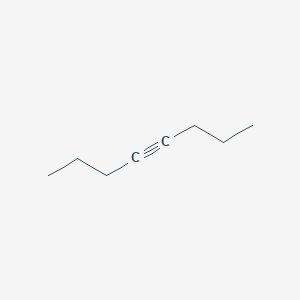

4-octyne chemical formula and structure

An In-depth Technical Guide to 4-Octyne

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Information

Chemical Formula: C₈H₁₄[1][2][3][4]

Structure: this compound is a symmetrical internal alkyne, characterized by a carbon-carbon triple bond located at the fourth position of an eight-carbon chain.[2][4] This structure means it is also known as dipropylacetylene.[1][3]

Molecular Weight: 110.20 g/mol [1][3][5]

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[2] It is sparingly soluble in water but soluble in common organic solvents.[4][6][7] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | oct-4-yne | [1] |

| Synonyms | Dipropylacetylene, 1,2-Dipropylacetylene | [1][3] |

| CAS Number | 1942-45-6 | [1] |

| Molecular Formula | C₈H₁₄ | [1][2][3] |

| Molecular Weight | 110.20 g/mol | [1][3][5] |

| Appearance | Colorless liquid | [2] |

| Density | 0.751 g/mL at 25 °C | [2][5] |

| Boiling Point | 131–132 °C | [2][5] |

| Melting Point | -103 °C | [2][5] |

| Refractive Index (n20/D) | 1.425 | [5] |

| Vapor Pressure | 35 mmHg at 37.7 °C | [5] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [5] |

| SMILES | CCCC#CCCC | [2][5] |

| InChI Key | GZTNBKQTTZSQNS-UHFFFAOYSA-N | [1][2] |

Chemical Structure Visualization

The linear structure of this compound, with the central triple bond, is depicted below.

Caption: Chemical structure of this compound (C₈H₁₄).

Synthesis

Internal alkynes such as this compound are valuable intermediates in organic synthesis. They can be prepared through various methods, with the most common being the double alkylation of acetylene (B1199291).

Synthesis via Alkylation of Acetylene

This widely used method involves the sequential deprotonation of acetylene with a strong base, followed by nucleophilic substitution with a primary alkyl halide. Due to the acidity of the terminal protons of acetylene (pKa ≈ 25), a very strong base such as sodium amide (NaNH₂) is required for deprotonation to form the acetylide anion.

The overall reaction is as follows: HC≡CH + 2 NaNH₂ + 2 CH₃CH₂CH₂Br → CH₃CH₂CH₂C≡CCH₂CH₂CH₃ + 2 NaBr + 2 NH₃

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative procedure based on established methods for the alkylation of acetylene.

Materials:

-

Liquid ammonia (B1221849) (solvent)

-

Sodium metal (to form sodium amide in situ) or commercial sodium amide

-

Acetylene gas

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (for quenching)

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Preparation of Sodium Amide: Liquid ammonia (approx. 500 mL for a 1-mole scale reaction) is condensed into the flask. Small pieces of sodium metal are added portion-wise with stirring until a persistent blue color indicates the presence of excess solvated electrons. A catalytic amount of ferric nitrate (B79036) is added to initiate the conversion of sodium to sodium amide (NaNH₂), which is complete when the blue color disappears, and a gray precipitate forms.

-

Formation of Sodium Acetylide: Purified acetylene gas is bubbled through the stirred suspension of sodium amide in liquid ammonia. The reaction is exothermic.

-

First Alkylation: A stoichiometric amount of 1-bromopropane, dissolved in anhydrous diethyl ether, is added dropwise to the sodium acetylide suspension. The mixture is stirred for several hours to form 1-hexyne.

-

Second Deprotonation and Alkylation: A second equivalent of sodium amide is added to deprotonate the 1-hexyne, followed by the dropwise addition of a second equivalent of 1-bromopropane. The reaction is allowed to proceed for several hours to ensure complete formation of this compound.

-

Workup: The reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any remaining sodium amide. The ammonia is allowed to evaporate overnight in a fume hood.

-

Extraction and Purification: Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Synthesis Workflow Diagram

The logical flow of the synthesis from acetylene is visualized below.

Caption: Workflow for the synthesis of this compound via double alkylation of acetylene.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Description | Reference |

| Infrared (IR) Spectroscopy | C≡C Stretch | Very weak or absent band around 2100-2200 cm⁻¹. As a symmetrical internal alkyne, the change in dipole moment during the C≡C stretching vibration is minimal, leading to a very low intensity absorption. | [8] |

| C-H (sp³) Stretch | Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). | ||

| ¹H NMR Spectroscopy | CH₃ (t) | Triplet corresponding to the terminal methyl protons. | [3][9] |

| CH₂ (m) | Multiplets corresponding to the methylene (B1212753) protons. | [3][9] | |

| ¹³C NMR Spectroscopy | Alkyne Carbons (C4, C5) | Resonances for the sp-hybridized carbons of the triple bond. | [3][9] |

| Alkyl Carbons | Resonances for the sp³-hybridized carbons of the propyl groups. | [3][9] | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (m/z = 110). | [1][10] |

Chemical Reactivity and Applications

As an internal alkyne, this compound serves as a versatile building block in organic synthesis.[5] The electron-rich triple bond is susceptible to a variety of addition reactions.

-

Hydrogenation: this compound can be reduced to either cis-4-octene (B1353254) or trans-4-octene (B86139) depending on the reaction conditions.

-

Syn-addition using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) yields cis-4-octene.

-

Anti-addition using sodium or lithium metal in liquid ammonia yields trans-4-octene.

-

-

Ozonolysis: Cleavage of the triple bond with ozone, followed by a workup, can yield carboxylic acids. For this compound, this reaction produces butanoic acid. If the reaction is preceded by reduction to an alkene, ozonolysis will yield butanal.[11]

-

Hydroamination and Other Additions: It can participate in metal-catalyzed reactions such as hydroamination and the addition of arylboronic acids.

-

Synthesis of Dienes: this compound has been used in the synthesis of highly substituted 1,3-dienes.

Internal alkynes like this compound are generally more stable than their terminal alkyne isomers. Their defined stereochemistry in addition reactions makes them crucial intermediates for constructing complex molecular architectures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chadsprep.com [chadsprep.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 4-Octyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Octyne (also known as dipropylacetylene). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailing the experimental methodologies used for their determination.

Core Physical and Chemical Properties of this compound

This compound is a symmetrical internal alkyne with the chemical formula C₈H₁₄.[1][2] Its structure, featuring a carbon-carbon triple bond between the fourth and fifth carbon atoms, dictates its physical characteristics and chemical reactivity.[3] At room temperature, it exists as a colorless liquid.[1][3] It is generally insoluble in water but shows good solubility in nonpolar organic solvents like hexane, chloroform, and toluene.[3][4]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molar Mass | 110.20 g/mol [1][2] |

| Appearance | Colorless liquid[1][3] |

| Density | 0.751 g/mL at 25 °C[1][2][5] |

| Melting Point | -103 °C[1][6][5][7] |

| Boiling Point | 131-132 °C at 760 mmHg[1][5] |

| Refractive Index | n20/D 1.425[5] |

| Vapor Pressure | 35 mmHg at 37.7 °C[5][8] |

| Water Solubility | Sparingly soluble (29.1 mg/L)[8][9][10] |

| Solubility in Organics | Soluble in nonpolar solvents such as hexane, ether, and toluene[11] |

| Flash Point | 29.4 °C (85 °F)[8][9] |

Experimental Protocols for Property Determination

The determination of the physical properties of liquid compounds like this compound involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

3.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples.[12]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating oil, and a heat source (Bunsen burner or hot plate).[12][13]

-

Procedure:

-

A small amount of the this compound sample (approximately 0.5 mL) is placed into the Durham tube.[12]

-

A capillary tube, with its open end down, is inserted into the sample.[12]

-

The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level to prevent softening.[14]

-

The side arm of the Thiele tube is gently heated. The shape of the tube promotes even heat distribution via convection currents.[14][15]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[12]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12]

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.[12]

-

3.2. Melting Point Determination

As this compound has a very low melting point (-103 °C), this determination requires a specialized low-temperature apparatus (cryostat). The general principle using a standard melting point apparatus for solids is described for completeness.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup, and a capillary tube.[14]

-

Procedure:

-

A small amount of the solidified sample is introduced into the open end of a capillary tube.

-

The tube is inverted and tapped gently to pack the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.[14]

-

The sample is heated rapidly at first to get an approximate melting temperature, then cooled to solidify.

-

A second determination is performed with a much slower heating rate (approx. 1-2 °C per minute) near the expected melting point.[14]

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14] A pure compound typically has a sharp melting range of 0.5-1.0 °C.[14]

-

3.3. Density Determination (Vibrating Tube Densitometer)

Modern density measurements for liquids often utilize a vibrating tube densimeter for high accuracy.

-

Apparatus: A vibrating tube densimeter.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The sample of this compound is injected into the U-shaped oscillating tube within the instrument.

-

The instrument measures the frequency of oscillation of the tube containing the sample.

-

The density is calculated from the oscillation period, as the frequency is directly related to the mass (and therefore density) of the liquid in the tube.

-

The temperature of the sample is precisely controlled by the instrument, allowing for density measurements at specific temperatures, such as 25 °C.

-

3.4. Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental physical constant that can be measured with high precision using a refractometer.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, often distilled water.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of the this compound sample are placed on the lower prism using a dropper.

-

The prisms are closed and locked. A constant temperature, typically 20 °C (for n20/D), is maintained by circulating water from the water bath through the instrument.

-

The light source is switched on, and the user looks through the eyepiece, adjusting the coarse and fine control knobs until the field of view is split into a light and a dark section.

-

The chromatic dispersion compensator is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, clear division.

-

The control knob is adjusted to center the borderline exactly on the crosshairs in the eyepiece.

-

The refractive index value is read directly from the instrument's scale.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid sample such as this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 99%, 10 G | Labscoop [labscoop.com]

- 3. CAS 1942-45-6: this compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-辛炔 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. This compound | CAS#:1942-45-6 | Chemsrc [chemsrc.com]

- 8. This compound | 1942-45-6 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

synthesis of 4-octyne from 1-bromopropane

An In-depth Technical Guide to the Synthesis of 4-Octyne from 1-Bromopropane (B46711)

Abstract

This technical guide provides a comprehensive overview of a standard and efficient synthetic route for producing the internal alkyne, this compound. The synthesis is centered on the sequential alkylation of acetylene (B1199291) with 1-bromopropane, a cornerstone reaction in synthetic organic chemistry for carbon-carbon bond formation. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes process visualizations to ensure clarity and reproducibility for researchers in academic and industrial settings. The methodology leverages the nucleophilicity of acetylide anions generated in situ via deprotonation with a strong base, followed by a nucleophilic substitution reaction with 1-bromopropane.

Introduction

The synthesis of internal alkynes is a fundamental process in organic chemistry, providing critical building blocks for the construction of more complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. This compound, a symmetrical internal alkyne, serves as a valuable intermediate for various chemical transformations. The alkylation of acetylide anions is a robust and widely employed method for extending carbon chains and creating alkyne functionalities.[1][2] This reaction proceeds via the formation of a highly nucleophilic acetylide ion, which subsequently displaces a halide from a primary alkyl halide in an SN2 reaction.[3][4]

This guide details the synthesis of this compound through the double alkylation of acetylene using 1-bromopropane as the alkylating agent. The reaction is typically carried out in liquid ammonia (B1221849) with sodium amide (NaNH₂) as the strong base required for the deprotonation of the terminal alkyne.[5][6][7]

Reaction Pathway and Mechanism

The overall synthesis transforms acetylene into this compound through two sequential deprotonation and alkylation steps.

Step 1: Formation of Sodium Propynide The process begins with the deprotonation of a terminal alkyne, in this case, propyne (B1212725), which is formed in the first stage of the reaction. The terminal proton of an alkyne is weakly acidic (pKa ≈ 25) and can be removed by a very strong base like sodium amide (the conjugate acid, ammonia, has a pKa of about 35).[2][8] This acid-base reaction is highly favorable and proceeds essentially to completion, yielding an acetylide anion.[2]

Step 2: SN2 Alkylation The resulting acetylide anion is a potent carbon-based nucleophile.[3][4] It attacks the electrophilic carbon of a primary alkyl halide, such as 1-bromopropane, in a bimolecular nucleophilic substitution (SN2) reaction. The acetylide attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group and forming a new carbon-carbon bond.[4][9] This reaction is most efficient with methyl or primary halides; secondary and tertiary halides tend to undergo elimination (E2) as a competing side reaction.[1][9]

The synthesis of the symmetrical this compound involves performing this two-step sequence twice, starting from acetylene.

Experimental Protocols

The following protocol describes a representative procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1 Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 | Water-reactive, Corrosive |

| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | 1.35 | Flammable, Irritant |

| Liquid Ammonia | NH₃ | 17.03 | -33.3 | 0.682 (at -33°C) | Corrosive, Toxic |

| Acetylene | C₂H₂ | 26.04 | -84 | N/A (Gas) | Flammable, Explosive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly Flammable |

| Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | 520 (subl.) | 1.527 | Irritant |

3.2 Step-by-Step Procedure

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer. The apparatus must be rigorously dried to prevent the decomposition of sodium amide.

-

Reaction Solvent: Approximately 250 mL of liquid ammonia is condensed into the flask by passing ammonia gas through the dry ice condenser.

-

Base Addition: To the stirred liquid ammonia, 2.2 equivalents of sodium amide are carefully added in portions. A catalytic amount of ferric nitrate (B79036) may be added to facilitate the formation of the amide from sodium metal, if generated in situ.

-

Acetylene Introduction: Purified acetylene gas is bubbled through the sodium amide solution until the gray color of the suspension is discharged, indicating the complete formation of sodium acetylide.

-

First Alkylation: One equivalent of 1-bromopropane, dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the stirred solution. The reaction is allowed to proceed for 2-3 hours.

-

Second Deprotonation: A second equivalent of sodium amide is added to the reaction mixture to deprotonate the 1-pentyne formed in situ. The mixture is stirred for 1 hour.

-

Second Alkylation: A second equivalent of 1-bromopropane is added dropwise, and the reaction is stirred for an additional 3-4 hours, allowing it to go to completion.

-

Quenching: After the reaction is complete, the liquid ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.[10]

-

Work-up and Extraction: Water is added to the residue, and the organic product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[10]

-

Purification: The solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

3.3 Quantitative Parameters

| Parameter | Value / Condition | Notes |

| Reaction Temperature | -33 °C | Maintained by the boiling point of liquid ammonia.[10] |

| Reaction Time | 6 - 8 hours | Total time for both alkylation steps. |

| Solvent | Liquid Ammonia | Excellent solvent for NaNH₂ and acetylide salts. |

| Quenching Agent | Saturated aq. NH₄Cl | Safely neutralizes excess strong base.[10] |

| Purification Method | Fractional Distillation | Effective for separating the product from non-volatile impurities. |

| Expected Yield | 70-80% | Based on analogous acetylide alkylation reactions.[10] |

| Boiling Point of this compound | 131-132 °C | Literature value for the final product.[10] |

Overall Experimental Workflow

The entire process, from setting up the reaction to obtaining the purified product, can be visualized as a sequential workflow.

Safety Considerations

-

Sodium Amide (NaNH₂): A highly reactive and corrosive solid that reacts violently with water to produce flammable ammonia gas. It must be handled under an inert atmosphere and away from moisture.[10]

-

Liquid Ammonia: Toxic and corrosive. The procedure must be performed in a well-ventilated fume hood with a dry ice condenser to minimize evaporation into the laboratory.

-

1-Bromopropane: A flammable liquid and an irritant. Avoid inhalation and contact with skin.

-

Acetylene Gas: Highly flammable and can form explosive mixtures with air. It should be handled with care, and sources of ignition must be eliminated.

-

Diethyl Ether: Extremely flammable with a low boiling point and autoignition temperature. All heating should be done using a steam bath or heating mantle, with no open flames.

Conclusion

The double alkylation of acetylene with 1-bromopropane provides a reliable and high-yielding pathway to symmetrical internal alkynes like this compound. The success of the synthesis hinges on the careful exclusion of moisture, the use of a sufficiently strong base to ensure complete deprotonation of the alkyne, and the selection of a primary alkyl halide to favor the desired SN2 substitution over elimination. The detailed protocol and workflow provided in this guide offer a robust framework for the successful laboratory preparation of this compound, a versatile intermediate for further synthetic applications.

References

- 1. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgosolver.com [orgosolver.com]

- 4. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]

- 5. brainly.com [brainly.com]

- 6. What is the major product of the reaction of 1 mol of propyne wit... | Study Prep in Pearson+ [pearson.com]

- 7. organic chemistry - Can sodium metal deprotonate terminal hydrogen atom from propyne to form propynide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Solved v Deprotonation of propyne with NaNH2 in liquid NH3 | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Molecular Weight and Mass of 4-Octyne

This technical guide provides a comprehensive overview of the molecular weight and exact mass of 4-octyne (CAS 1942-45-6), a symmetrical alkyne with the chemical formula C₈H₁₄.[][2] This document is intended for researchers, scientists, and professionals in drug development who require precise chemical data and an understanding of its experimental determination.

Core Concepts: Molecular Weight vs. Exact Mass

In mass spectrometry, it is crucial to distinguish between two key terms: molecular weight and exact mass.

-

Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's constituent atoms, considering their natural isotopic abundances.[3] It is calculated using the standard atomic weights of the elements from the periodic table. Molecular weight is typically expressed in grams per mole ( g/mol ).[4] For this compound, the molecular weight is a practical value used in stoichiometric calculations for chemical reactions and solution preparation.

-

Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[3][5] For example, carbon is calculated as ¹²C, hydrogen as ¹H, oxygen as ¹⁶O, and nitrogen as ¹⁴N.[5] The exact mass is a more precise value, typically expressed in Daltons (Da) or unified atomic mass units (u), and is fundamental in high-resolution mass spectrometry for determining elemental composition.[3][5]

Quantitative Data for this compound

The molecular formula for this compound is C₈H₁₄.[][2][5][6] Based on this, the following table summarizes its key mass-related properties.

| Property | Value | Units | Source |

| Chemical Formula | C₈H₁₄ | - | [][2] |

| Molecular Weight | 110.20 | g/mol | [][3][6][7][8] |

| 110.1968 | g/mol | [5] | |

| Exact Mass | 110.109550447 | Da | [6] |

| 110.109550 | Da | [4] |

Experimental Determination by Mass Spectrometry

The molecular weight and exact mass of volatile, small organic molecules like this compound are accurately determined using mass spectrometry, most commonly with Electron Ionization (EI).[9][10]

Principle of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves three primary stages: ionization, mass analysis, and detection.[11][12]

-

Ionization : A gaseous sample of this compound is introduced into the ion source of the mass spectrometer, which is under a high vacuum. The molecules are then bombarded with a high-energy electron beam (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·), which is a radical cation.[11]

-

Mass Analysis : The newly formed ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer.[7] The analyzer separates the ions based on their mass-to-charge ratio (m/z).[7]

-

Detection : Ions with a specific m/z are detected, and their abundance is recorded. The resulting plot of ion abundance versus m/z is known as a mass spectrum.[7] The peak with the highest m/z ratio, barring any isotopic peaks, corresponds to the molecular ion (M⁺·) and thus provides the molecular weight of the compound.[7]

Detailed Experimental Protocol: GC-EI-MS of this compound

Given that this compound is a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for its analysis.[13]

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

-

Gas Chromatography (GC) Conditions :

-

Injector : Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column : Employ a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane phase).

-

Oven Temperature Program :

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 200°C.

-

Final hold: Hold at 200°C for 2 minutes.

-

-

-

Mass Spectrometry (MS) Conditions :

-

Interface Temperature : Set the GC-MS interface temperature to 280°C to prevent sample condensation.

-

Ion Source : Use an Electron Ionization (EI) source. Set the source temperature to 230°C.

-

Electron Energy : Set the ionization energy to 70 eV.

-

Mass Analyzer : Set the analyzer (e.g., a quadrupole) to scan a mass range of m/z 35-300.

-

Detector : Ensure the detector is tuned and calibrated according to the manufacturer's specifications.

-

-

Data Acquisition and Analysis :

-

Inject 1 µL of the prepared this compound solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak (M⁺·) in the mass spectrum. For this compound, this will appear at an m/z corresponding to its molecular weight (~110.2).

-

For high-resolution mass spectrometry (HRMS), the instrument would be calibrated to provide a highly accurate mass measurement, allowing for the determination of the exact mass (110.1096) and subsequent confirmation of the elemental formula C₈H₁₄.

-

Visualized Workflow

The following diagram illustrates the general workflow for determining the molecular mass of this compound using GC-EI-MS.

References

- 2. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 6. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]

- 7. tutorchase.com [tutorchase.com]

- 8. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Octyne

This guide provides a comprehensive overview of the density and refractive index of 4-octyne, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for measurement, and a workflow for the physicochemical characterization of liquid samples.

Physicochemical Data of this compound

This compound (C₈H₁₄), also known as dipropylethyne, is a symmetrical alkyne with a triple bond located at the fourth carbon atom.[1][2] It is a colorless liquid at room temperature.[1] The following table summarizes its key physical properties as reported in the literature.

| Property | Value | Conditions | Reference |

| Density | 0.751 g/mL | at 25 °C | [1][2] |

| 0.748 g/mL | Not Specified | [3] | |

| 0.765 g/cm³ | Not Specified | [4] | |

| Refractive Index | 1.425 (n20/D) | at 20 °C | |

| 1.423 | Not Specified | [3] | |

| 1.429 | Not Specified | [4][5] | |

| Boiling Point | 131-132 °C | [1] | |

| Melting Point | -103 °C | [1] | |

| Molar Mass | 110.20 g/mol | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of density and refractive index are crucial for reproducible and accurate research. Below are standard protocols for liquid samples like this compound.

The density of a liquid can be determined using several methods. A common and straightforward approach involves the use of a pycnometer or, for a less precise measurement, a graduated cylinder and a balance.[6] For higher accuracy, a vibrating tube densimeter is recommended.[7]

Objective: To accurately measure the mass of a known volume of this compound to determine its density.

Materials:

-

Analytical balance (accurate to ±0.0001 g)

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a high-precision graduated cylinder

-

This compound sample

-

Thermometer

-

Thermostatic water bath

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and record the mass. This step is for calibration and determination of the exact volume of the pycnometer.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Allow the this compound sample to reach thermal equilibrium in a thermostatic water bath set to the desired temperature (e.g., 25°C).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the stopper and allow any excess liquid to exit through the capillary.

-

Carefully wipe dry the outside of the pycnometer.

-

Measure and record the mass of the pycnometer filled with this compound.

-

-

Calculation:

-

Mass of this compound = (Mass of filled pycnometer) - (Mass of empty pycnometer).

-

Volume of this compound = Volume of the pycnometer (determined from the water calibration).

-

Density = Mass of this compound / Volume of this compound.

-

-

Replication: Repeat the measurement at least three times and report the average density.

The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. This instrument measures the angle at which light is bent as it passes from air into the liquid sample.[8]

Objective: To measure the refractive index of this compound at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Materials:

-

Abbe refractometer

-

This compound sample

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Instrument Setup and Calibration:

-

Turn on the refractometer and the light source.

-

Connect the refractometer to the water bath and set it to the desired temperature (e.g., 20°C). Allow the instrument to thermally stabilize.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

-

Sample Application:

-

Open the prism of the refractometer.

-

Using a clean dropper, place a few drops of the this compound sample onto the surface of the lower prism. Ensure the surface is fully covered.[8]

-

Close the prism firmly.

-

-

Measurement:

-

Look through the eyepiece and turn the adjustment knob until the field of view is split into a light and a dark region.

-

Adjust the compensator to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.

-

Align the boundary line precisely with the center of the crosshairs in the eyepiece.[8]

-

Press the "read" button or look at the scale to obtain the refractive index value.

-

-

Cleaning and Replication:

-

Clean the prism surfaces thoroughly with a soft lens paper and a suitable solvent.

-

Repeat the measurement with a fresh sample aliquot to ensure reproducibility. Report the average value.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a liquid chemical sample like this compound, from sample acquisition to data analysis and reporting.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. This compound, 99%, 10 G | Labscoop [labscoop.com]

- 3. This compound [stenutz.eu]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:1942-45-6 | Chemsrc [chemsrc.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

The Solubility of 4-Octyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Octyne and its Solubility

This compound is a symmetrical alkyne characterized by a carbon-carbon triple bond at the C4 position. This structural feature, along with its overall nonpolar nature, dictates its solubility behavior. The general principle of "like dissolves like" is paramount in predicting its solubility. As a nonpolar hydrocarbon, this compound is expected to be highly soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents.[1][2][3] Its poor solubility in water has been quantified as 29.1 mg/L.[4][5]

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [2] |

| Molecular Weight | 110.20 g/mol | |

| Appearance | Colorless liquid | [2] |

| Density | 0.751 g/mL at 25 °C | |

| Boiling Point | 131-132 °C | [6] |

| Melting Point | -103 °C | [5] |

| Water Solubility | 29.1 mg/L | [4][5] |

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The following table summarizes the expected solubility behavior. It is important to note that these are qualitative predictions, and quantitative determination requires experimental validation.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| Hexane (B92381) | Nonpolar | Miscible | Both this compound and hexane are nonpolar hydrocarbons, leading to strong van der Waals interactions and high mutual solubility.[1][3] |

| Toluene (B28343) | Nonpolar (Aromatic) | Miscible | The nonpolar nature of both this compound and toluene results in favorable interactions and miscibility.[1][3] |

| Diethyl Ether | Slightly Polar | Miscible | Diethyl ether's small dipole moment and significant nonpolar character allow for good solvation of the nonpolar this compound molecule. |

| Acetone | Polar Aprotic | Soluble to Miscible | Acetone possesses a significant dipole moment, but its relatively small size and the presence of methyl groups allow for some interaction with the nonpolar alkyne. Complete miscibility may not be guaranteed at all proportions. |

| Ethanol (B145695) | Polar Protic | Sparingly Soluble to Soluble | The polar hydroxyl group of ethanol prefers to interact with other polar molecules. The nonpolar hydrocarbon chain of this compound will have limited favorable interactions, leading to lower solubility compared to nonpolar solvents. |

| Methanol | Polar Protic | Sparingly Soluble | As a highly polar protic solvent, methanol's strong hydrogen bonding network is not easily disrupted by the nonpolar this compound molecule, resulting in low solubility. |

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid solute in a liquid solvent.

Key Experimental Protocols

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Sealed, temperature-controlled flasks or vials

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes for standard preparation

-

Syringe filters (chemically compatible with the solvent and solute)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask. This ensures that the solvent becomes saturated with the solute, with an excess phase of this compound present.

-

Equilibration: The sealed flask is placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation facilitates the mass transfer between the two liquid phases.

-

Phase Separation: After equilibration, the agitation is stopped, and the flask is allowed to stand in the temperature-controlled bath for a period (e.g., 24 hours) to allow for complete phase separation.

-

Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe. It is crucial to avoid disturbing the interface and drawing any of the excess this compound phase.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter that is compatible with the solvent to remove any microscopic droplets of the undissolved this compound.

-

Dilution: The filtered saturated solution is accurately diluted with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a pre-calibrated GC-FID or HPLC method.

-

Data Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility can be visualized.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided theoretical framework and detailed experimental protocols empower researchers to determine these crucial parameters. A thorough understanding of this compound's solubility is essential for its effective use in organic synthesis, drug development, and materials science, enabling optimization of reaction conditions, purification processes, and formulation strategies.

References

Spectroscopic Characterization of 4-Octyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-octyne, a symmetrical internal alkyne. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the unambiguous identification and structural elucidation of this compound in various research and development settings, including its potential role as a synthetic intermediate in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.12 | Triplet | -CH ₂-C≡ |

| ~1.50 | Sextet | -CH₂-CH ₂-CH₃ |

| ~0.98 | Triplet | -CH₂-CH ₃ |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~80.5 | C ≡C |

| ~22.5 | -C H₂-CH₃ |

| ~20.8 | -C H₂-C≡ |

| ~13.5 | -C H₃ |

Note: Due to the symmetry of the molecule, only four distinct carbon signals are observed.[2][3]

Infrared (IR) Spectroscopy

As a symmetrical internal alkyne, this compound exhibits characteristic, albeit weak, IR absorption bands. The key absorption features are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H (sp³) stretching |

| ~2230 | Very Weak / Absent | C≡C stretching |

| ~1465 | Medium | -CH₂- bending (scissoring) |

| ~1375 | Medium | -CH₃ bending (umbrella) |

The carbon-carbon triple bond stretch in symmetrical or near-symmetrical internal alkynes is often very weak or entirely absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.[4][5] The gas-phase IR spectrum of this compound available from the NIST WebBook confirms the presence of strong C-H stretching vibrations and the absence of a prominent C≡C stretching band.[6]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 110 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | Moderate | [M - CH₃]⁺ |

| 81 | High | [M - C₂H₅]⁺ |

| 67 | High | [M - C₃H₇]⁺ (Propargyl cleavage) |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

The molecular ion peak at m/z 110 confirms the molecular formula C₈H₁₄. The fragmentation pattern is consistent with the cleavage of the alkyl chains attached to the alkyne core.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8]

-

The solution is thoroughly mixed to ensure homogeneity.

-

The solution is then filtered through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[9]

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectrometer is tuned and locked to the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming on the lock signal.[8]

-

For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.[8]

-

All chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the surface of the ATR crystal.[10]

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The infrared spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

After analysis, the sample is carefully wiped from the crystal surface with a soft tissue soaked in a suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS)

-

A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) column for separation and purification, or by direct injection.

-

The volatile sample molecules are vaporized in the heated ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12]

-

This electron impact causes the ionization of the molecules to form a molecular ion and induces fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualized Data Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general experimental workflow.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(1942-45-6) 1H NMR [m.chemicalbook.com]

- 2. This compound(1942-45-6) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. testbook.com [testbook.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: IR Spectra of 1-Octyne and this compound [orgspectroscopyint.blogspot.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. agilent.com [agilent.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. bitesizebio.com [bitesizebio.com]

Core Thermodynamic Properties of 4-Octyne

An In-depth Technical Guide on the Thermodynamic Properties of 4-Octyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound (CAS Registry Number: 1942-45-6).[1][2][3][4] The information is compiled from established databases and literature, offering a valuable resource for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments.

This compound, with the chemical formula C₈H₁₄, is a symmetrical internal alkyne.[4] Its thermodynamic properties are crucial for understanding its behavior in chemical reactions and physical processes.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₄ | - | [1][2][3][4] |

| Molar Mass | 110.20 | g·mol⁻¹ | [4] |

| Appearance | Colorless liquid | - | [4][5] |

| Density (at 25 °C) | 0.751 | g/mL | [4][6] |

| Melting Point | -103 | °C | [4][6] |

| 170 | K | [3][4] | |

| Boiling Point | 131-132 | °C | [4][6] |

| 404-405 | K | [3][4] |

Enthalpy and Phase Change Data

The enthalpy values associated with formation and phase transitions are critical for energy balance calculations. The available experimental data for this compound are summarized in Table 2.

Table 2: Enthalpy and Phase Change Data for this compound

| Property | Value | Unit | Phase | Source(s) |

| Standard Enthalpy of Formation (ΔfH°) | 60.1 ± 2.1 | kJ/mol | Gas | [2] |

| Enthalpy of Vaporization (ΔvapH) | 39.6 | kJ/mol | Liquid to Gas | [3] |

| Enthalpy of Reaction (Hydrogenation) (ΔrH°) | -268.7 ± 1.1 | kJ/mol | Liquid | [1][7] |

| -262.8 ± 0.67 | kJ/mol | Liquid | [1][7] | |

| -263 | kJ/mol | Liquid | [1][7] |

Estimated Thermodynamic Properties

Table 3: Estimated Thermodynamic Properties of this compound

| Property | Estimated Value | Unit | Phase |

| Standard Molar Entropy (S°) | 385.52 | J/(mol·K) | Gas |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 209.6 | kJ/mol | Gas |

| Liquid Heat Capacity (Cp) | 215.3 | J/(mol·K) | Liquid |

| Enthalpy of Fusion (ΔfusH) | 18.7 | kJ/mol | Solid to Liquid |

Disclaimer: The values in Table 3 are estimates derived from group contribution methods and should be used with an understanding of their theoretical basis.

Experimental Protocols

While specific experimental protocols for determining all thermodynamic properties of this compound were not found, this section outlines the general, well-established methodologies used for such measurements on liquid organic compounds.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a liquid organic compound like this compound is typically determined using combustion calorimetry .

Methodology:

-

A precisely weighed sample of this compound is placed in a sample holder within a combustion bomb.

-

The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

-

The bomb is submerged in a known mass of water in a calorimeter.

-

The temperature of the water is monitored until it reaches a steady state.

-

The sample is ignited via an electrical fuse.

-

The temperature change of the water is carefully recorded until a final steady state is reached.

-

The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined using various techniques, including differential scanning calorimetry (DSC) or by measuring the vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation .

Methodology (DSC):

-

A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a constant rate.

-

The heat flow to the sample is measured relative to the reference.

-

A distinct endothermic peak is observed at the boiling point, the area of which is proportional to the enthalpy of vaporization.

-

The instrument is calibrated with a standard of known enthalpy of vaporization to quantify the result for this compound.

Determination of Heat Capacity (Cp)

Adiabatic calorimetry is a precise method for determining the heat capacity of a liquid.

Methodology:

-

A known mass of this compound is placed in a sample cell within an adiabatic calorimeter.

-

The sample is heated with a precisely measured amount of electrical energy.

-

The resulting temperature increase is measured with a high-precision thermometer.

-

The heat capacity is calculated by dividing the input energy by the temperature change and the molar amount of the sample.

-

This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of Thermodynamic Property Determination Workflow

The following diagram illustrates the general workflow for the experimental determination and subsequent utilization of the thermodynamic properties of a chemical compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CAS 1942-45-6: this compound | CymitQuimica [cymitquimica.com]

- 6. 4-オクチン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

A Technical Guide to High-Purity 4-Octyne for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 4-octyne, a crucial building block in organic synthesis. This document outlines key specifications from various suppliers, details analytical methodologies for purity assessment, and offers guidance on supplier selection for demanding research and development applications.

Commercial Availability and Specifications of High-Purity this compound

This compound (CAS No. 1942-45-6), also known as dipropylacetylene, is a symmetrical internal alkyne. Several chemical suppliers offer high-purity grades of this compound, typically with a purity of 99% or greater as determined by gas chromatography (GC). Below is a summary of specifications from prominent commercial suppliers.

| Supplier | Product Number | Purity Specification | Physical Form | Key Identifiers |

| Sigma-Aldrich (MilliporeSigma) | 244473 | 99% | Liquid | CAS: 1942-45-6, EC: 217-730-2 |

| Thermo Scientific Chemicals (Fisher Scientific) | AA4315714 | 99% | Liquid | CAS: 1942-45-6, MDL: MFCD00009471 |

| GFS Chemicals | 82522 | 99% (Assay by GC-FID: >=98.50%) | Liquid | CAS: 1942-45-6, Formula: C8H14 |

| TCI America | O0127 | >99.0% (GC) | Colorless to Almost colorless clear liquid | CAS: 1942-45-6, PubChem CID: 16029 |

| CymitQuimica | 3B-O0127 | >99.0%(GC) | Colorless to Almost colorless clear liquid | CAS: 1942-45-6, Formula: C8H14 |

Note: This table is a summary of publicly available data and may not reflect the most current product specifications. It is recommended to obtain the latest Certificate of Analysis from the supplier.

Potential Impurities in this compound Synthesis

The purity of this compound is critical for its application in sensitive chemical reactions.[1] Understanding the potential impurities arising from its synthesis is essential for quality assessment. The synthesis of symmetrical internal alkynes like this compound can be achieved through various methods, each with a characteristic impurity profile. A common route is the alkylation of acetylene (B1199291) with propyl halides.[2] Another method involves the dehydrohalogenation of a dihalo-octane.[3]

Table of Potential Impurities:

| Impurity Class | Specific Examples | Potential Origin |

| Isomeric Alkynes | 1-Octyne, 2-Octyne, 3-Octyne | Isomerization during synthesis or purification. |

| Unreacted Starting Materials | Propyl bromide, 1-Pentyne | Incomplete reaction during alkylation of acetylides. |

| Solvent Residues | Tetrahydrofuran (THF), Diethyl ether | Solvents used in the reaction or purification steps. |

| Coupling Byproducts | Hexane, Heptane | Side reactions during the alkylation process. |

| Over-reduction Products | cis/trans-4-Octene, Octane | If hydrogenation is used for purification of a related compound. |

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.

This protocol provides a general method for the purity analysis of this compound.

Objective: To separate, identify, and quantify this compound and any volatile impurities.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

-

High-purity Hexane (or other suitable solvent).

-

This compound sample.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity hexane.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Parameters (if applicable):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-400.

-

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound as the percentage of the area of the this compound peak relative to the total area of all peaks.

-

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][5][6][7]

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a known purity, be stable, and have a resonance that does not overlap with the analyte signals.

-

This compound sample.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh approximately 10 mg of the internal standard into the same vial.

-

Dissolve the mixture in a known volume (e.g., 0.75 mL) of CDCl₃.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

-

Use a 90° pulse.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl protons or the multiplet of the methylene (B1212753) protons adjacent to the triple bond) and a signal from the internal standard.

-

Calculate the purity of the this compound sample using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_standard = Purity of the internal standard

-

Workflow for Supplier Selection

The selection of a suitable supplier for high-purity this compound is a critical step for ensuring the reliability and reproducibility of research. The following flowchart illustrates a logical workflow for this process.

Caption: A flowchart outlining the key steps for selecting a commercial supplier of high-purity this compound.

Logical Diagram for Purity Verification

Upon receipt of this compound, a systematic approach to purity verification is recommended to ensure it meets the required standards for the intended application.

Caption: A logical workflow for the in-house purity verification of commercially supplied this compound.

References

- 1. mt.com [mt.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. emerypharma.com [emerypharma.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Octyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of 4-octyne (CAS RN: 1942-45-6), a colorless to slightly yellow liquid alkyne used in organic synthesis.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and minimizing risks associated with this flammable and hazardous chemical.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [1][3][4] |

| Molecular Weight | 110.20 g/mol | [3][4][5] |

| Appearance | Colorless to slightly yellow, clear liquid | [1][2] |

| Boiling Point | 131-132 °C (at 760 mmHg) | [3][4][6] |

| Melting Point | -103 °C | [3][6] |

| Density | 0.751 g/mL at 25 °C | [4][6] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3][6] |

| Vapor Pressure | 35 mmHg at 37.7 °C | [6] |

| Refractive Index | n20/D 1.425 | [2][6] |

| Solubility | Sparingly soluble in water (29.1 mg/L); soluble in organic solvents | [1][2] |

| Storage Class | 3 - Flammable liquids | [6] |

Experimental Protocols for Safe Handling and Storage

The following protocols provide detailed methodologies for the safe handling and storage of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against eye irritation.[7][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended.[8] Always inspect gloves for integrity before use and wash hands thoroughly after removal. For extended contact, consider double-gloving.[8]

-

Body Protection: A flame-resistant lab coat should be worn to protect against splashes and potential ignition sources.[8]

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of respiratory irritation.[7][8] If working outside a fume hood or in an area with poor ventilation, an air-purifying respirator with organic vapor cartridges is required.[9]

2. Engineering Controls

Proper engineering controls are essential for maintaining a safe working environment.

-

Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[7][10] Ensure the fume hood is functioning correctly before commencing work.[9]

-

Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[7][11] Use spark-proof tools and explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Grounding and Bonding: Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[9][10]

3. Handling and Dispensing

Follow these procedures when handling and dispensing this compound:

-

Pre-Handling:

-

Dispensing:

-

Post-Handling:

4. Storage

Proper storage of this compound is crucial to prevent accidents and maintain its stability.

-

Storage Containers: Store this compound in approved flammable liquid storage cabinets.[10] These cabinets should be labeled "Flammable – Keep Fire Away".[10][12]

-

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7][8][10]

-

Keep containers tightly closed to prevent the escape of vapors.[7]

-

Avoid storing flammable liquids on high shelves or in direct sunlight.[10]

-

Never store flammable liquids in a standard or domestic refrigerator or freezer; use only specially designed "spark-proof" refrigerators or freezers.[10]

-

-

Quantity Limits: Adhere to OSHA and NFPA guidelines for the maximum allowable quantities of flammable liquids in a single storage area.[12][13][14] Generally, no more than 60 gallons of a Category 3 flammable liquid like this compound should be stored in a single safety cabinet.[13][14]

-

Incompatible Materials: Store this compound away from oxidizing agents.[7]

5. Spill and Emergency Procedures

In the event of a spill or emergency, follow these procedures:

-

Spill Response:

-

Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[9] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[9]

-

Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.[9]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[7][9]

-